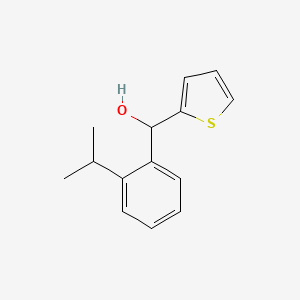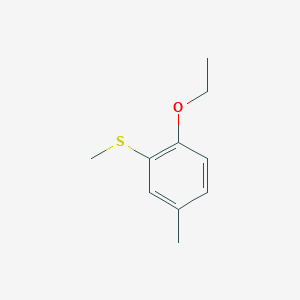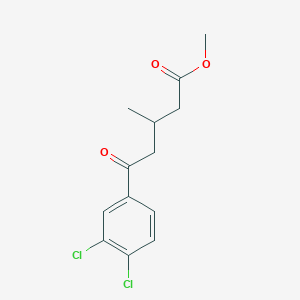![molecular formula C12H14O3 B7994377 trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol](/img/structure/B7994377.png)
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol: is an organic compound characterized by a cyclopentanol ring substituted with a methylenedioxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentanone and 3,4-(methylenedioxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the methylenedioxyphenyl group, where halogens or other substituents can be introduced using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic reagents, and other electrophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, reduced derivatives.
Substitution: Halogenated or otherwise substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing biological systems.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a valuable starting material for drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions allows for the creation of a wide range of products.
Wirkmechanismus
The mechanism by which trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanone: Similar structure but with a ketone group instead of an alcohol.
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentane: Similar structure but without the hydroxyl group.
Uniqueness: trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol is unique due to its combination of a cyclopentanol ring and a methylenedioxyphenyl group. This combination provides distinct chemical and biological properties that are not found in similar compounds.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(1,3-benzodioxol-5-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-10-3-1-2-9(10)8-4-5-11-12(6-8)15-7-14-11/h4-6,9-10,13H,1-3,7H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKOQKVUTNUAPV-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
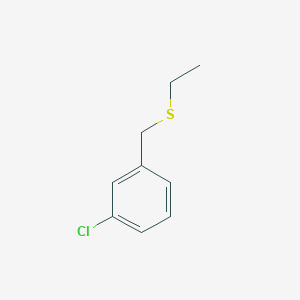
![4-[(n-Pentyloxy)methyl]benzaldehyde](/img/structure/B7994301.png)
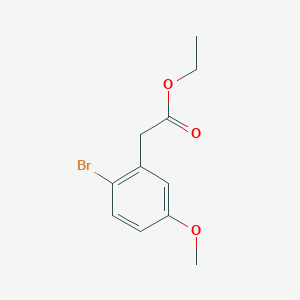
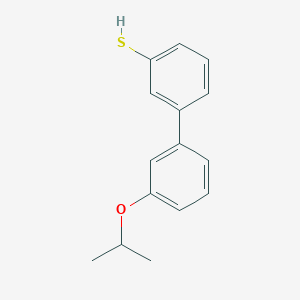
![2-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B7994314.png)
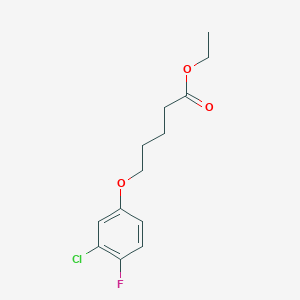
![1-(3-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7994330.png)
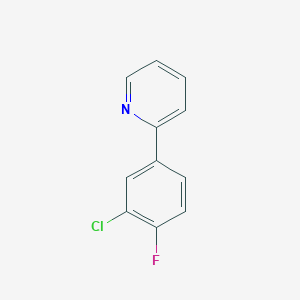
![5-[3-(Trifluoromethoxy)phenyl]-5-oxovaleric acid](/img/structure/B7994370.png)
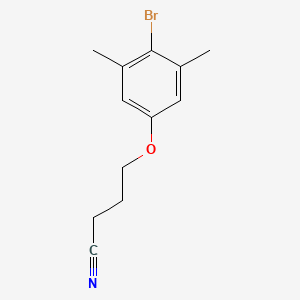
![4-Fluoro-2-[(n-propyloxy)methyl]thiophenol](/img/structure/B7994382.png)
